

Physical properties of 1,1-Diethoxybutane-d10 (boiling point, density)

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Compound of Interest

Compound Name: 1,1-Diethoxybutane-d10

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Physical Properties of 1,1-Diethoxybutane-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of **1,1-Diethoxybutane-d10**, specifically its boiling point and density. While experimental data for the deuterated species is not readily available, this document extrapolates these properties based on the known values for its non-deuterated counterpart, 1,1-Diethoxybutane, and discusses the theoretical impact of deuterium substitution. Furthermore, it offers detailed experimental protocols for the determination of these properties and explores the broader significance of deuterium in pharmaceutical research.

Core Physical Properties

The introduction of deuterium (d10) in place of protium in 1,1-Diethoxybutane is expected to have a subtle but measurable effect on its physical properties. The primary influence of deuterium is an increase in molecular weight and a slight alteration of intermolecular forces due to the different vibrational frequencies of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds.

Data Summary

The following table summarizes the known physical properties of 1,1-Diethoxybutane and provides estimated values for **1,1-Diethoxybutane-d10**. These estimations are based on the general principle that deuteration typically leads to a slight increase in boiling point and density.

Property	1,1-Diethoxybutane (Non-deuterated)	1,1-Diethoxybutane-d10 (Estimated)
Boiling Point	143°C at 760 mmHg	143-145°C at 760 mmHg
Density	0.829 g/mL at 20°C	0.835 - 0.845 g/mL at 20°C
Molecular Weight	146.23 g/mol	156.3 g/mol

Note: The values for the non-deuterated compound are experimentally determined. The values for the deuterated compound are estimations based on known isotopic effects.

The Impact of Deuteration on Physical Properties

Deuterium is a stable isotope of hydrogen with a nucleus containing both a proton and a neutron, making it approximately twice as heavy as protium (^1H). This mass difference is the primary driver of the observed changes in the physical properties of deuterated compounds.

The substitution of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond. This increased bond strength can lead to a slight increase in the boiling point.

Similarly, the greater mass of deuterium within the same molecular volume leads to an increase in the density of the compound. While these changes are often minor, they are significant in the context of high-purity applications and analytical standards.

Experimental Protocols

Accurate determination of the boiling point and density of **1,1-Diethoxybutane-d10** requires precise experimental techniques. The following are standard laboratory protocols suitable for these measurements.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique for determining the boiling point of organic compounds.

Materials:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Sample of **1,1-Diethoxybutane-d10**
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- Attach the small test tube containing a small amount of the liquid sample to the thermometer.
- Place a capillary tube, with its sealed end up, into the test tube.
- Immerse the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.^[1]
- Gently heat the apparatus.^[1]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat source.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.^{[1][2][3]}

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume that can be used to accurately determine the density of a liquid.^{[4][5]}

Materials:

- Pycnometer (of known volume)
- Analytical balance
- Thermometer
- Sample of **1,1-Diethoxybutane-d10**
- Distilled water (for calibration)
- Acetone (for cleaning and drying)

Procedure:

- Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_{empty}).
- Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium (e.g., 20°C).
- Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.
- Weigh the pycnometer filled with water (m_{water}).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with the **1,1-Diethoxybutane-d10** sample and repeat the thermal equilibration and weighing process (m_{sample}).
- The density of the sample can be calculated using the following formula:

$$\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / (m_{\text{water}} - m_{\text{empty}}) * \rho_{\text{water}}$$

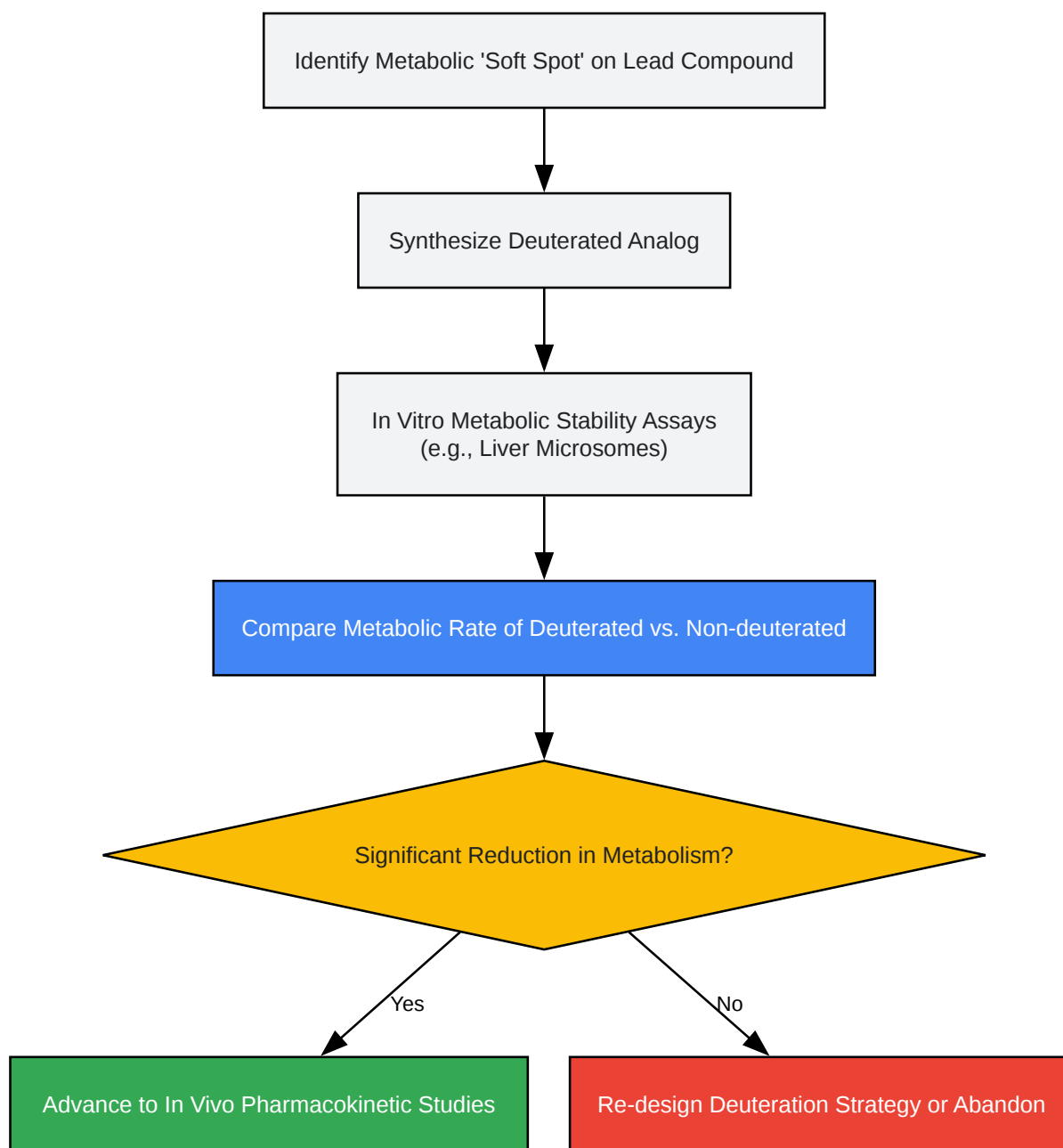
where ρ_{water} is the known density of water at the experimental temperature.

Application in Drug Development: The Kinetic Isotope Effect

The primary interest in deuterated compounds within the pharmaceutical industry lies in the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.^[6] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the rate of metabolism.^{[6][7][8][9]}

This is because the C-D bond is stronger than the C-H bond, requiring more energy to break. Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step.^{[6][10]} By deuterating the drug molecule at these "metabolic soft spots," the drug's half-life can be extended, potentially leading to a more favorable pharmacokinetic profile, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.^[11]

The following diagram illustrates the logical workflow for leveraging the kinetic isotope effect in drug development.



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Workflow for Utilizing the Kinetic Isotope Effect in Drug Development.

This strategic deuteration is a powerful tool in modern medicinal chemistry, allowing for the fine-tuning of a drug's properties to enhance its therapeutic potential. The first deuterated drug to receive FDA approval was deutetrabenazine, highlighting the clinical and commercial viability of this approach.^{[7][8]}

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